N-(2-adamantyl)-3,4-dimethylbenzamide
Description
N-(2-Adamantyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring and a bulky 2-adamantyl group attached to the amide nitrogen. The adamantyl group, known for its lipophilicity and stability, may enhance blood-brain barrier penetration or influence receptor binding kinetics compared to simpler N-alkyl/aryl substituents. This article compares its inferred properties with structurally related benzamides documented in recent research.
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
N-(2-adamantyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H25NO/c1-11-3-4-15(5-12(11)2)19(21)20-18-16-7-13-6-14(9-16)10-17(18)8-13/h3-5,13-14,16-18H,6-10H2,1-2H3,(H,20,21) |
InChI Key |
FOVLZLIQXZYZJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The N-substituent and aromatic ring modifications critically determine the pharmacological, metabolic, and safety profiles of benzamide derivatives. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
- S9229: The branched alkoxyalkyl chain enhances solubility and receptor affinity for umami taste receptors, enabling flavor enhancement at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
- D2916 : The isoxazole ring contributes to CNS activity, with sex-dependent metabolism in rats influencing efficacy .
- Itopride: The dimethylaminoethoxy group facilitates acetylcholine release via dopamine D2 receptor antagonism, aiding gastrointestinal motility .
Pharmacological and Metabolic Profiles
Table 2: Pharmacological and Metabolic Comparison
Key Inferences for N-(2-Adamantyl)-3,4-Dimethylbenzamide:
- Receptor Interaction : The adamantyl moiety may sterically hinder binding to umami or dopamine receptors but could favor interactions with lipid-rich CNS targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
